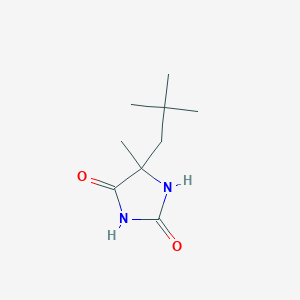

5-(2,2-Dimethylpropyl)-5-methylimidazolidine-2,4-dione

Description

5-(2,2-Dimethylpropyl)-5-methylimidazolidine-2,4-dione is a hydantoin derivative featuring two substituents at the 5-position: a methyl group and a 2,2-dimethylpropyl (neopentyl) group. Hydantoins, or imidazolidine-2,4-diones, are heterocyclic compounds with a five-membered ring containing two nitrogen atoms and two ketone groups. These compounds are of significant interest due to their diverse pharmacological properties, including antitumor, antiviral, and enzyme-inhibitory activities . The neopentyl group in this compound introduces steric bulk, which may influence molecular interactions, solubility, and biological activity compared to other hydantoin derivatives.

Properties

CAS No. |

5394-33-2 |

|---|---|

Molecular Formula |

C9H16N2O2 |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

5-(2,2-dimethylpropyl)-5-methylimidazolidine-2,4-dione |

InChI |

InChI=1S/C9H16N2O2/c1-8(2,3)5-9(4)6(12)10-7(13)11-9/h5H2,1-4H3,(H2,10,11,12,13) |

InChI Key |

XHPQUJCLPZSASW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5-neopentylimidazolidine-2,4-dione typically involves the reaction of neopentylamine with methyl isocyanate, followed by cyclization. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: On an industrial scale, the production of 5-Methyl-5-neopentylimidazolidine-2,4-dione may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-5-neopentylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidine-2,4-dione derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Applications

1.1 Cancer Treatment

One of the prominent applications of 5-(2,2-Dimethylpropyl)-5-methylimidazolidine-2,4-dione is its potential as a therapeutic agent in cancer treatment. Research indicates that this compound can inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibiting PARP can enhance the effectiveness of chemotherapy and radiotherapy by increasing tumor cell sensitivity to these treatments .

Case Study: PARP Inhibition in Cancer Therapy

- Study Focus : The role of PARP inhibitors in enhancing cancer treatment.

- Findings : Compounds similar to 5-(2,2-Dimethylpropyl)-5-methylimidazolidine-2,4-dione demonstrated significant inhibition of PARP activity, leading to improved outcomes in combination with alkylating agents like temozolomide and topoisomerase inhibitors .

1.2 Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have indicated that derivatives of imidazolidine-2,4-dione exhibit significant activity against Gram-positive bacteria, suggesting potential for development into antimicrobial agents .

Table 1: Antimicrobial Activity of Imidazolidine Derivatives

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 5-(2,2-Dimethylpropyl)-5-methylimidazolidine-2,4-dione | 8 | Staphylococcus aureus |

| 5-Arylidene-thiazolidine-2,4-dione | 16 | Bacillus subtilis |

Cosmetic Applications

Cosmetic Formulations

In the realm of cosmetics, 5-(2,2-Dimethylpropyl)-5-methylimidazolidine-2,4-dione is being explored for its potential as a stabilizing and moisturizing agent in topical formulations. The compound's properties may enhance skin hydration and improve product stability .

Case Study: Formulation Development

- Objective : To assess the efficacy of the compound in cosmetic formulations.

- Results : Incorporation of the compound resulted in improved sensory properties and moisturizing effects in various cream formulations .

Summary of Findings

The applications of 5-(2,2-Dimethylpropyl)-5-methylimidazolidine-2,4-dione illustrate its versatility across medicinal and cosmetic fields. The following key points summarize its potential:

- Cancer Therapy : Acts as a PARP inhibitor to enhance chemotherapy efficacy.

- Antimicrobial Properties : Demonstrates significant activity against specific bacterial strains.

- Cosmetic Use : Enhances formulation stability and skin hydration.

Mechanism of Action

The mechanism of action of 5-Methyl-5-neopentylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic processes in target cells. For example, it has been shown to inhibit tankyrase enzymes, which play a role in the Wnt/β-catenin signaling pathway. This inhibition can lead to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydantoin derivatives vary widely based on substituents at the 5-position. Below is a detailed comparison of 5-(2,2-Dimethylpropyl)-5-methylimidazolidine-2,4-dione with key analogs:

Aliphatic Substituents

- 5-Isopropylimidazolidine-2,4-dione (CAS 16935-34-5) Substituents: Single isopropyl group at the 5-position. Molecular Weight: 142.16 g/mol . Synthesis: Prepared via dehydrative cyclization of L-valine and urea using DPPOX as a catalyst, yielding a monohydrate crystal (m.p. 145–147°C) . Biological Activity: Exhibits antitumor and EGFR-inhibitory properties due to the planar hydantoin core and hydrogen-bonding capacity .

- 5-Methyl-5-isopropylimidazolidine-2,4-dione (CAS 5455-35-6) Substituents: Methyl and isopropyl groups at the 5-position. Molecular Weight: 156.18 g/mol .

Aromatic Substituents

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione (CAS 6270-38-8)

5-(4-Bromophenyl)imidazolidine-2,4-dione (CAS 37944-78-8)

Mixed Aliphatic-Aromatic Substituents

- 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione (CAS 188920-93-6)

Data Table: Comparative Analysis of Hydantoin Derivatives

Pharmacological and Chemical Implications

- Steric Effects : The neopentyl group in the target compound may reduce metabolic degradation compared to smaller substituents (e.g., isopropyl), enhancing bioavailability .

- Solubility : Hydrophilic groups (e.g., hydroxyethyl in CAS 89601-00-3) improve aqueous solubility, whereas bulky aliphatic groups (neopentyl) may favor lipid membrane penetration .

Biological Activity

5-(2,2-Dimethylpropyl)-5-methylimidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including antimicrobial and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-(2,2-Dimethylpropyl)-5-methylimidazolidine-2,4-dione can be represented as follows:

- Molecular Formula : C₇H₁₃N₂O₂

- Molecular Weight : 155.19 g/mol

This compound belongs to a class of imidazolidine derivatives that have shown various biological activities due to their unique structural features.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of 5-(2,2-Dimethylpropyl)-5-methylimidazolidine-2,4-dione against a range of bacterial and fungal pathogens.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 | |

| Methicillin-resistant S. aureus (MRSA) | 16 |

The compound's effectiveness against MRSA suggests its potential as a lead candidate for developing new antibiotics.

Antifungal Activity

In addition to antibacterial properties, 5-(2,2-Dimethylpropyl)-5-methylimidazolidine-2,4-dione has shown antifungal activity. The results from antifungal assays are presented in Table 2.

These findings indicate that the compound could be effective in treating fungal infections, particularly in immunocompromised patients.

Anticancer Activity

Recent studies have explored the anticancer potential of imidazolidine derivatives. In vitro studies show that 5-(2,2-Dimethylpropyl)-5-methylimidazolidine-2,4-dione induces apoptosis in various cancer cell lines.

Case Study: Apoptosis Induction

A study evaluated the effect of the compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated:

- HeLa Cells : The compound reduced cell viability by approximately 60% at a concentration of 50 µM.

- MCF-7 Cells : A similar reduction in viability was observed with an IC50 value of around 40 µM.

The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2, leading to increased apoptosis rates .

Mechanistic Insights

The biological activity of 5-(2,2-Dimethylpropyl)-5-methylimidazolidine-2,4-dione can be attributed to its ability to generate reactive oxygen species (ROS), which play a critical role in cell signaling and apoptosis. Studies have shown that treatment with this compound leads to elevated levels of ROS in treated cells compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.